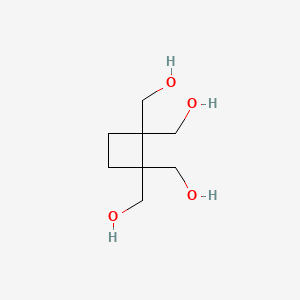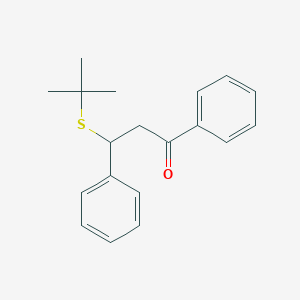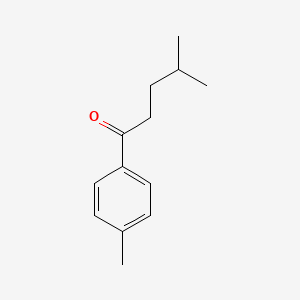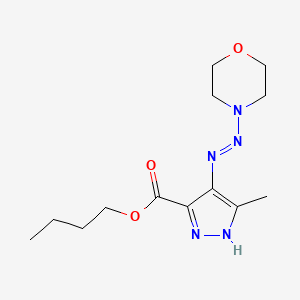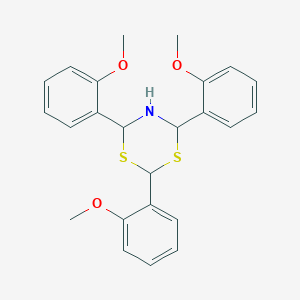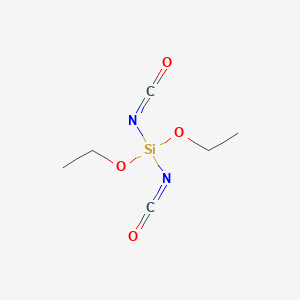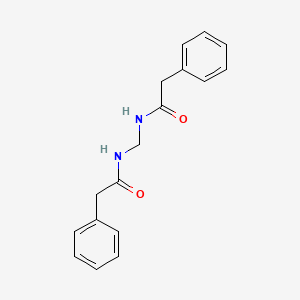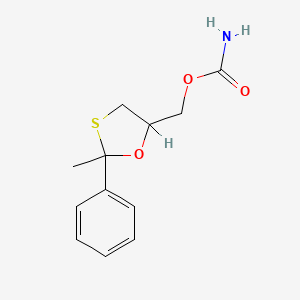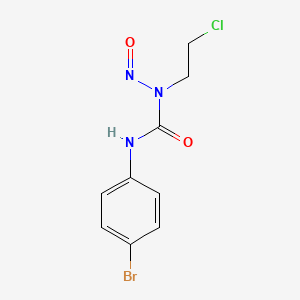![molecular formula C32H26 B14701894 1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] CAS No. 23833-52-5](/img/structure/B14701894.png)
1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]: is a complex organic compound characterized by its unique structure, which includes a buta-1,3-diene backbone and phenylethenylbenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Buta-1,3-diene Backbone: This can be achieved through the dimerization of acetylene in the presence of a suitable catalyst.
Attachment of Phenylethenyl Groups: The phenylethenyl groups can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of styrene with the buta-1,3-diene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient synthesis.
化学反応の分析
Types of Reactions
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] has several applications in scientific research:
Materials Science: Used in the development of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism by which 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in materials science, its electronic properties are exploited, while in organic synthesis, its reactivity towards different reagents is utilized.
類似化合物との比較
Similar Compounds
- 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-methylphenyl)benzene]
- 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-ethylphenyl)benzene]
- 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-propylphenyl)benzene]
Uniqueness
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in applications where precise control over molecular interactions is required.
特性
CAS番号 |
23833-52-5 |
|---|---|
分子式 |
C32H26 |
分子量 |
410.5 g/mol |
IUPAC名 |
1-(2-phenylethenyl)-4-[4-[4-(2-phenylethenyl)phenyl]buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C32H26/c1-3-9-27(10-4-1)15-21-31-23-17-29(18-24-31)13-7-8-14-30-19-25-32(26-20-30)22-16-28-11-5-2-6-12-28/h1-26H |
InChIキー |
XKCXKLPKKRHJOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC=CC3=CC=C(C=C3)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


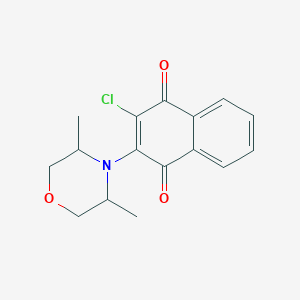
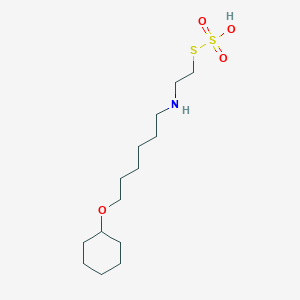


![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
